Biochemical IRAK4 Potency: Zabedosertib vs. PF-06650833 and BAY1830839
In biochemical kinase inhibition assays, Zabedosertib exhibits an IRAK4 IC50 of 8 nM at 1 mM ATP concentration [1]. This potency is lower than the structurally related analog BAY1830839 (IC50 3 nM) [1] and significantly lower than the leading competitor PF-06650833 (zimlovisertib), which demonstrates sub-nanomolar potency with an IC50 of 0.2 nM [2].
| Evidence Dimension | IRAK4 inhibition potency |
|---|---|
| Target Compound Data | 8 nM |
| Comparator Or Baseline | BAY1830839: 3 nM; PF-06650833: 0.2 nM |
| Quantified Difference | Zabedosertib is 2.7-fold less potent than BAY1830839 and 40-fold less potent than PF-06650833 |
| Conditions | Biochemical kinase assay with 1 mM ATP |
Why This Matters
Differences in biochemical potency may influence dose selection and therapeutic index; higher potency does not always translate to superior efficacy or safety, but it is a critical parameter for comparing in vitro target engagement.
- [1] Bothe U, Günther J, Nubbemeyer R, et al. Table 10. Biochemical Potency Data for Clinical Compounds BAY1830839 and BAY1834845. J Med Chem. 2024;67(3):1225-1242. doi:10.1021/acs.jmedchem.3c01714 View Source
- [2] Thorarensen A, Dowty ME, Banker ME, et al. Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Med Chem Lett. 2021;12(5):768-773. doi:10.1021/acsmedchemlett.1c00042 View Source
